

Comprehensive Spectroscopic Analysis of 4-(Oxan-4-yloxy)piperidine Salts: A Comparative Guide

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Compound of Interest

Compound Name: 4-(Oxan-4-yloxy)piperidine

CAS No.: 933716-36-0

Cat. No.: B1424433

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Executive Summary

4-(Oxan-4-yloxy)piperidine (CAS: 3202-33-3 for free base; 1333571-22-4 for HCl salt) is a bifunctional saturated heterocycle featuring a piperidine ring linked via an ether bond to a tetrahydropyran (oxane) moiety.^{[1][2][3][4][5]} It is a frequent pharmacophore in GPCR ligands and kinase inhibitors due to its ability to modulate lipophilicity (LogP) and metabolic stability.

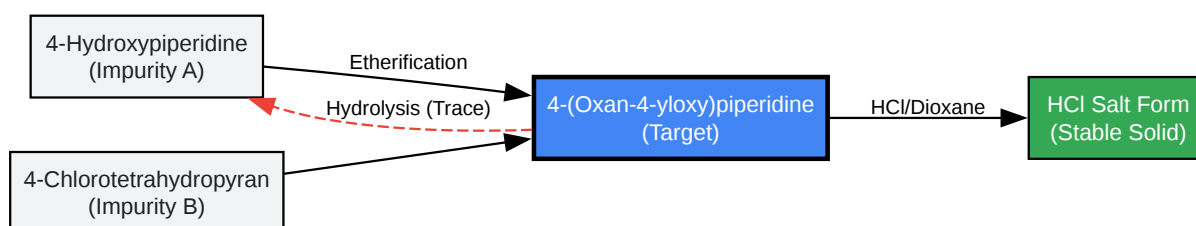
This guide compares the spectroscopic performance of the Hydrochloride (HCl) salt—the industry standard for stability—against the Free Base and Trifluoroacetate (TFA) salt forms. Correct identification of the salt form is critical, as residual TFA can alter biological assay pH, while the free base is prone to oxidation and handling difficulties.

Part 1: Structural Context & Synthesis

Understanding the synthesis is prerequisite to characterizing impurities. The molecule is typically assembled via an etherification between 4-hydroxypiperidine (often N-protected) and a 4-substituted oxane.

Synthesis & Impurity Pathway

The following diagram illustrates the core structure and potential spectroscopic impurities (unreacted starting materials).



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Figure 1: Synthetic pathway and relationship to key impurities detectable by NMR.

Part 2: Comparative NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing salt forms. The protonation of the piperidine nitrogen causes a diagnostic downfield shift (deshielding) of the adjacent

-protons.

H NMR: The Diagnostic Shift

The table below compares the chemical shifts (

) of the Free Base vs. the HCl Salt. Solvent: DMSO-d

(Recommended for salt solubility)

Proton Environment	Assignment	Free Base (ppm)	HCl Salt (ppm)	(Shift Effect)
Piperidine NH	N-H	~2.0 (Broad/Invisible)	8.8 - 9.2 (Broad Singlet)	Diagnostic (Ammonium formation)
Piperidine -CH	C2, C6-H	2.45 – 2.55	3.00 – 3.20	+0.55 (Deshielding by N)
Piperidine -CH	C3, C5-H	1.30 – 1.45	1.70 – 1.90	+0.40
Ether Methines	Pip-C4-H / Ox-C4-H	3.40 – 3.55	3.60 – 3.75	+0.20 (Inductive effect)
Oxane -CH	Ox-C2, C6-H	3.75 – 3.85	3.75 – 3.85	Negligible (Remote from N)



Critical Insight: In the HCl salt, the ammonium protons (NH

) appear as a broad distinct peak around 9.0 ppm in DMSO-d

. In CDCl

, this peak may be broader or shifted due to ion pairing. If this peak is absent, your sample has likely free-based.

C NMR Comparison

The carbon spectrum provides confirmation of the ether linkage and salt counter-ion.

- Ether Carbons: Look for signals at ~70-75 ppm corresponding to the C-O-C linkage carbons (Piperidine C4 and Oxane C4).
- TFA Salt Detection: If characterizing a TFA salt (common from HPLC purification), look for:
 - C: Quartet at ~158 ppm (carbonyl) and ~116 ppm (CF₃).
 - F NMR: Singlet at -76.5 ppm.

Part 3: Vibrational Spectroscopy (FT-IR)

IR is a rapid "fingerprint" technique useful for Goods-In QC to verify salt formation without consuming solvent.

Comparative IR Bands

Functional Group	Mode	Free Base (cm ⁻¹)	HCl Salt (cm ⁻¹)
Amine (N-H)	Stretch	3250 - 3350 (Weak/Sharp)	2400 - 3000 (Very Broad/Strong)
Ether (C-O-C)	Stretch	1080 - 1110	1080 - 1110 (Unchanged)
C-H (sp ³)	Stretch	2850 - 2950	Overlapped by Ammonium band

Interpretation: The "Ammonium Band" in the HCl salt is the most prominent feature, often obscuring the C-H stretching region. A sharp peak at ~3300 cm⁻¹

indicates the presence of Free Base (incomplete salt formation).

Part 4: Mass Spectrometry (LC-MS)

Mass spec is used for identity confirmation and purity, but it cannot distinguish salt forms directly (as salts dissociate in the source).

- Ionization: ESI+ (Electrospray Ionization)

- Parent Ion (

): m/z 186.15 (Calculated for C

H

NO

+ H

)

- Fragmentation Pattern:

- m/z 186

m/z 85 (Loss of oxane ring + oxygen; characteristic piperidine fragment).

- m/z 102 (Tetrahydropyran oxonium ion).

Part 5: Validated Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)

Objective: To obtain high-resolution spectra where the labile ammonium protons are visible.

- Solvent Choice: Use DMSO-d

(99.9% D).

- Why? CDCl

can be acidic (traces of HCl) or basic (traces of alumina), causing proton exchange that broadens the NH signal. DMSO stabilizes the salt ion pair.

- Concentration: Dissolve 5-10 mg of salt in 0.6 mL solvent.
- Validation Step:
 - Acquire a standard ^1H scan (16 scans).
 - Check: Is the peak at ~ 9.0 ppm (NH) a broad singlet or a triplet? (Triplet indicates slow exchange and high purity; Broad singlet is acceptable; Absence indicates Free Base).
 - Check: Is there a water peak at 3.33 ppm? If the water peak is large, it may facilitate proton exchange, collapsing the NH signal.

Protocol B: Gravimetric Salt Stoichiometry Determination

Objective: To confirm the sample is a mono-HCl salt and not a hemi-salt or solvate.

- Weigh exactly 100 mg of the dried salt.
- Dissolve in excess water (10 mL) and add 1.05 equivalents of AgNO solution.
- Filter the AgCl precipitate, dry, and weigh.
- Calculation: Theoretical AgCl mass for Mono-HCl (MW ~ 221.7) should be 64.6 mg.
 - Tolerance: $\pm 5\%$ (61.4 - 67.8 mg).

Part 6: Performance Comparison Guide

This section compares the "performance" of the variants in the context of drug development workflows.

Feature	HCl Salt (Recommended)	Free Base	TFA Salt
Physical State	Crystalline Solid (White)	Viscous Oil / Low MP Solid	Hygroscopic Solid/Gum
Stability	High (Shelf stable >2 years)	Low (Oxidizes to N- oxide)	Moderate (Hygroscopic)
Solubility	Water, DMSO, Methanol	DCM, Ethyl Acetate, Ether	DMSO, Methanol
Biological Assay	Neutral (No pH interference)	Basic (Alters assay pH)	Cytotoxic (TFA is toxic to cells)
Purification	Recrystallization (IPA/Et O)	Distillation (High Vac)	Prep-HPLC (Reverse Phase)

Recommendation:

- For Storage: Convert immediately to HCl salt.
- For Synthesis: Use Free Base if performing N-alkylation (avoiding the need for extra base to neutralize the salt).
- For Screening: Avoid TFA salts in cellular assays; perform a "desalting" step or convert to HCl.

References

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